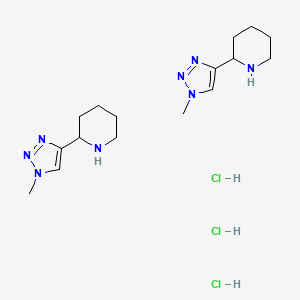

![molecular formula C9H7F3N2OS B2775464 N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide CAS No. 1465410-03-0](/img/structure/B2775464.png)

N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

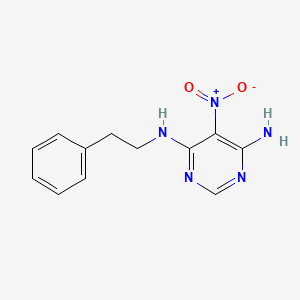

“N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide” is a chemical compound with the molecular formula C9H7F3N2OS. It is not intended for human or veterinary use and is typically used for research purposes. Thiophene, a key component of this compound, is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Thiophene and its derivatives are essential heterocyclic compounds that show a variety of properties and applications .

Synthesis Analysis

Thiophene-based analogs have been synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of “this compound” includes a thiophene ring, a cyano group, a methyl group, and a trifluoropropanamide group. The thiophene ring is a five-membered heteroaromatic compound containing a sulfur atom .Chemical Reactions Analysis

Thiophene and its derivatives participate in various chemical reactions. For instance, the Gewald reaction involves a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, resulting in aminothiophene derivatives .Scientific Research Applications

Electron Acceptor in Conjugated Polymers

N-[Cyano(thiophen-3-yl)methyl]-3,3,3-trifluoropropanamide's related compounds have been explored for their potential as novel electron acceptors in conjugated polymers, offering insights into their utility in enhancing the electron affinity of polymers. A study comparing the properties of cyano substituted benzothiadiazole to its fluorinated counterparts revealed that cyano groups significantly increase the polymer's electron affinity, leading to unipolar n-type charge transport. This shift in charge transport behavior is crucial for applications in field-effect transistors and photovoltaic cells, showcasing the material's potential in electronic devices (Casey et al., 2015).

Antitumor Activity

Compounds derived from cyanoacetamide structures, similar to this compound, have been investigated for their antitumor properties. Research into polyfunctionally substituted heterocyclic compounds derived from 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide demonstrated significant inhibitory effects on tumor cell proliferation. These findings underscore the potential of such compounds in developing new anticancer therapies, highlighting the role of cyano and thiophene derivatives in medicinal chemistry (Shams et al., 2010).

Electrochemical Capacitor Applications

The relevance of cyano and thiophene derivatives extends to the field of energy storage, where they have been explored as active materials for electrochemical capacitors. Research on polymers derived from phenylthiophene, including cyano-substituted variants, demonstrates their efficacy in energy and power densities, contributing to advancements in capacitor technology. These materials' performance in high-voltage applications and their long-term stability under cyclic voltammetry conditions suggest promising directions for enhancing capacitor efficiency and durability (Ferraris et al., 1998).

Solar Cell Applications

Further research into organic sensitizers for solar cells has underscored the significance of cyano and thiophene-based compounds. Novel organic sensitizers incorporating these groups have shown high efficiency in converting incident photons to current, demonstrating their potential in improving photovoltaic technology. Such advancements are crucial for developing more efficient and sustainable solar energy solutions, indicating the broad applicability of cyano and thiophene derivatives in renewable energy technologies (Kim et al., 2006).

Future Directions

Thiophene and its derivatives have attracted great interest in industry as well as academia due to their diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists . This suggests that “N-[Cyano(thiophen-3-YL)methyl]-3,3,3-trifluoropropanamide” and similar compounds may continue to be a focus of research in the future.

properties

IUPAC Name |

N-[cyano(thiophen-3-yl)methyl]-3,3,3-trifluoropropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3N2OS/c10-9(11,12)3-8(15)14-7(4-13)6-1-2-16-5-6/h1-2,5,7H,3H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGAGWGIHDXUGQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1C(C#N)NC(=O)CC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(tert-butyl)-6-(4-fluorophenyl)-2-[4-(2-thienylacetyl)piperazin-1-yl]imidazo[2,1-b][1,3,4]thiadiazol-5-amine](/img/structure/B2775382.png)

![4-{2-[(4-Bromobenzyl)sulfanyl]ethoxy}benzoic acid](/img/structure/B2775383.png)

![3-methyl-1-[1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)ethyl]-1H-pyrazol-4-amine](/img/no-structure.png)

![N-[2-[Benzyl(methyl)amino]-3,3,3-trifluoropropyl]-2-chloropropanamide](/img/structure/B2775387.png)

![2,4-dichloro-N-[(3,4-dimethoxyphenyl)methyl]pyridine-3-sulfonamide](/img/structure/B2775388.png)

![[(Propan-2-yl)carbamoyl]methyl 5-bromopyridine-3-carboxylate](/img/structure/B2775398.png)

![N-(4-bromo-3-methylphenyl)-2-(4-methyl-3,5-dioxo-3,4-dihydro-2H-pyridazino[4,5-b][1,4]thiazin-6(5H)-yl)acetamide](/img/structure/B2775401.png)

![{3-[4-(Aminomethyl)-2-methoxyphenoxy]propyl}dimethylamine](/img/structure/B2775402.png)